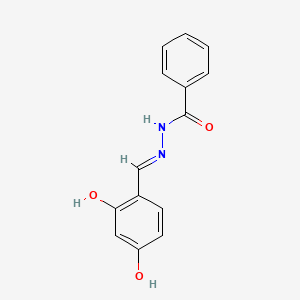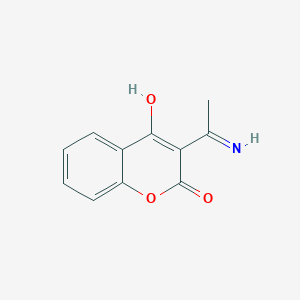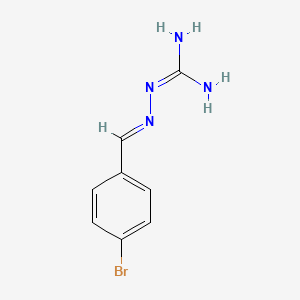
3-Methyl-1-(3,3,3-trifluoropropyl)-1H-pyrazole-4-sulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El cloruro de 3-metil-1-(3,3,3-trifluoropropil)-1H-pirazol-4-sulfonilo es un compuesto químico que pertenece a la clase de los pirazoles. Este compuesto se caracteriza por la presencia de un grupo trifluoropropil y un grupo cloruro de sulfonilo unidos al anillo de pirazol. Se utiliza en diversas reacciones químicas y tiene aplicaciones en la investigación científica.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del cloruro de 3-metil-1-(3,3,3-trifluoropropil)-1H-pirazol-4-sulfonilo típicamente implica la reacción de 3-metil-1-(3,3,3-trifluoropropil)-1H-pirazol con ácido clorosulfónico. La reacción se lleva a cabo bajo condiciones controladas para garantizar la formación del grupo cloruro de sulfonilo. Las condiciones de reacción a menudo incluyen el uso de una atmósfera inerte, como nitrógeno o argón, para evitar reacciones secundarias no deseadas.
Métodos de producción industrial
En entornos industriales, la producción de cloruro de 3-metil-1-(3,3,3-trifluoropropil)-1H-pirazol-4-sulfonilo puede implicar la síntesis a gran escala utilizando reactores automatizados. El proceso se optimiza para un alto rendimiento y pureza, y puede incluir pasos como la purificación mediante destilación o recristalización.
Análisis De Reacciones Químicas
Tipos de reacciones
El cloruro de 3-metil-1-(3,3,3-trifluoropropil)-1H-pirazol-4-sulfonilo experimenta varios tipos de reacciones químicas, que incluyen:
Reacciones de sustitución: El grupo cloruro de sulfonilo puede ser sustituido por otros nucleófilos, como aminas o alcoholes, para formar derivados de sulfonamida o sulfonato.
Reacciones de reducción: El compuesto puede reducirse para formar el hidruro de sulfonilo correspondiente.
Reacciones de oxidación: El anillo de pirazol puede sufrir oxidación para formar N-óxidos de pirazol.
Reactivos y condiciones comunes
Reacciones de sustitución: Los reactivos comunes incluyen aminas, alcoholes y tioles. Las reacciones se llevan a cabo típicamente en presencia de una base, como trietilamina, y un solvente orgánico, como diclorometano.
Reacciones de reducción: Se utilizan agentes reductores como hidruro de litio y aluminio o borohidruro de sodio.
Reacciones de oxidación: Se utilizan agentes oxidantes como peróxido de hidrógeno o ácido m-cloroperbenzoico.
Principales productos formados
Derivados de sulfonamida: Formados a partir de reacciones de sustitución con aminas.
Ésteres de sulfonato: Formados a partir de reacciones de sustitución con alcoholes.
N-óxidos de pirazol: Formados a partir de reacciones de oxidación.
Aplicaciones Científicas De Investigación
El cloruro de 3-metil-1-(3,3,3-trifluoropropil)-1H-pirazol-4-sulfonilo tiene una amplia gama de aplicaciones en la investigación científica, que incluyen:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas más complejas. También se utiliza en el estudio de mecanismos de reacción y el desarrollo de nuevas metodologías sintéticas.
Biología: Se investiga por sus posibles actividades biológicas, como la inhibición enzimática o la unión a receptores.
Medicina: Se explora por sus posibles aplicaciones terapéuticas, incluyendo como precursor para el desarrollo de fármacos.
Industria: Se utiliza en la producción de productos químicos y materiales especiales.
Mecanismo De Acción
El mecanismo de acción del cloruro de 3-metil-1-(3,3,3-trifluoropropil)-1H-pirazol-4-sulfonilo implica su interacción con varios objetivos moleculares. El grupo cloruro de sulfonilo es muy reactivo y puede formar enlaces covalentes con sitios nucleofílicos en proteínas u otras biomoléculas. Esta reactividad se explota en el diseño de inhibidores enzimáticos u otros compuestos bioactivos.
Comparación Con Compuestos Similares
Compuestos similares
3-metil-1-(3,3,3-trifluoropropil)-1H-pirazol: Carece del grupo cloruro de sulfonilo, lo que lo hace menos reactivo en ciertas reacciones químicas.
3-metil-1-(3,3,3-trifluoropropil)-1H-pirazol-4-carbaldehído: Contiene un grupo aldehído en lugar de un grupo cloruro de sulfonilo, lo que lleva a una reactividad y aplicaciones diferentes.
Singularidad
El cloruro de 3-metil-1-(3,3,3-trifluoropropil)-1H-pirazol-4-sulfonilo es único debido a la presencia tanto del grupo trifluoropropil como del grupo cloruro de sulfonilo. Esta combinación de grupos funcionales imparte una reactividad química distinta y lo convierte en un compuesto valioso en diversas aplicaciones de investigación e industriales.
Propiedades
Fórmula molecular |
C7H8ClF3N2O2S |
|---|---|
Peso molecular |
276.66 g/mol |
Nombre IUPAC |
3-methyl-1-(3,3,3-trifluoropropyl)pyrazole-4-sulfonyl chloride |
InChI |
InChI=1S/C7H8ClF3N2O2S/c1-5-6(16(8,14)15)4-13(12-5)3-2-7(9,10)11/h4H,2-3H2,1H3 |
Clave InChI |
VEJKBZXHOALNAI-UHFFFAOYSA-N |
SMILES canónico |
CC1=NN(C=C1S(=O)(=O)Cl)CCC(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![benzyl N-[2,2,2-trichloro-1-[(2,4-dichlorophenyl)carbamothioylamino]ethyl]carbamate](/img/structure/B11712137.png)



![Methyl 4-[(5,7-dinitroquinolin-8-yl)amino]benzoate](/img/structure/B11712157.png)

![N-((Z)-2-(4-chlorophenyl)-1-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}ethenyl)benzamide](/img/structure/B11712160.png)

![N-(2,2,2-trichloro-1-{[(4-chloroanilino)carbothioyl]amino}ethyl)benzamide](/img/structure/B11712167.png)

![1-[(2-Chlorophenyl)methylidene]-2-(4-nitrophenyl)hydrazine](/img/structure/B11712196.png)
![4-[(E)-{2-[4,6-di(morpholin-4-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]-N,N-dimethylaniline](/img/structure/B11712197.png)
![2-{[3-(2-Octadecanoylhydrazinyl)-3-oxopropanoyl]amino}benzoic acid](/img/structure/B11712209.png)
![4-bromo-2-[(E)-{[2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol](/img/structure/B11712212.png)
